4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

A unique research tool for SAR and ADME studies. Features a critical N4-benzyl group that increases lipophilicity 180-fold over diazepam (LogP 5.02 vs 2.65) and a C7-bromo substituent for distinct GABA_A binding. This 4,5-dihydro-2-ol scaffold provides a metabolically distinct profile, making it an essential reference standard for LC-MS/MS method development to differentiate from common N4-unsubstituted bromonordiazepam.

Molecular Formula C22H19BrN2O
Molecular Weight 407.3 g/mol
CAS No. 4635-48-7
Cat. No. B11580501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
CAS4635-48-7
Molecular FormulaC22H19BrN2O
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26)
InChIKeyMKUMZLZNDWDFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol (CAS 4635-48-7)


4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol (CAS 4635-48-7) is a reduced 1,4-benzodiazepine derivative bearing a distinctive N4-benzyl substituent, a C7-bromo group, and a C5-phenyl ring on a 4,5-dihydro-3H-2-ol scaffold . The compound possesses a molecular formula of C22H19BrN2O, a molecular weight of 407.30 g/mol, a calculated LogP of 5.02, and a polar surface area (PSA) of 35.83 Ų . These physicochemical parameters place it in a substantially higher lipophilicity range than most clinically established 1,4-benzodiazepines, a feature that directly influences its suitability for applications requiring enhanced membrane permeability or distinct blood-brain barrier partitioning kinetics .

Why 4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol Cannot Be Replaced by Common 1,4-Benzodiazepine Analogs


Attempts to substitute 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol with typical 1,4-benzodiazepines such as diazepam, desalkylgidazepam (bromonordiazepam), or phenazepam are scientifically unjustified due to three fundamental structural divergences. First, the N4-benzyl appendage increases calculated LogP by approximately +2.3 log units versus diazepam (LogP 5.02 vs. 2.65) and +2.26 versus desalkylgidazepam (LogP 5.02 vs. 2.76), producing markedly different membrane partitioning and tissue distribution behavior . Second, the C7-bromo substituent confers distinct GABA_A receptor subtype binding characteristics relative to the C7-chloro found in diazepam and nordazepam, as documented in comparative structure-activity studies of halogen-substituted benzodiazepines [1]. Third, the 4,5-dihydro-3H-2-ol reduction state differs from the 1,3-dihydro-2-one oxidation state present in most reference compounds, altering hydrogen-bonding capacity and metabolic susceptibility . Generic selection based solely on the benzodiazepine core scaffold ignores these quantifiable differences and risks irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol (CAS 4635-48-7) Versus Closest Analogs


Enhanced Lipophilicity (LogP 5.02) Versus Desalkylgidazepam (LogP 2.76) and Diazepam (LogP 2.65)

In silico-calculated LogP for 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is 5.02, compared with 2.76 for desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, CAS 2894-61-3) and 2.65 for diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, CAS 439-14-5) . This represents an increase of approximately +2.26 log units over desalkylgidazepam and +2.37 log units over diazepam, corresponding to roughly a 180- to 230-fold higher theoretical partition coefficient. The 4-benzyl substituent is the primary driver of this lipophilicity elevation, as desalkylgidazepam bears only hydrogen at the N4 position. The large LogP differential predicts substantially different passive membrane permeation rates, tissue distribution volumes, and duration of CNS residence.

Lipophilicity Blood-brain barrier permeability Physicochemical profiling

Reduced Polar Surface Area (PSA 35.83 Ų) Compared to Desalkylgidazepam (PSA 44.95 Ų)

The calculated topological polar surface area (TPSA) of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is 35.83 Ų, which is 9.12 Ų lower than that of desalkylgidazepam (44.95 Ų) and 3.16 Ų higher than diazepam (32.67 Ų) . The lower PSA relative to desalkylgidazepam arises from the 4,5-dihydro-2-ol tautomeric form, which alters the hydrogen-bonding capacity compared to the 2-one carbonyl present in desalkylgidazepam. PSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration; the PSA of 35.83 Ų combined with the elevated LogP positions this compound in a distinct CNS-permeability quadrant compared to its closest structural analog.

Polar surface area Membrane permeability CNS drug-likeness

N4-Benzyl Substitution: A Structural Determinant Absent in All Major 1,4-Benzodiazepine Comparators

The N4-benzyl group on 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol represents a structural feature absent from the most closely related comparators: desalkylgidazepam (N4-H), diazepam (N4-methyl, though at N1 in conventional numbering), phenazepam (N4-H), and nordazepam (N4-H) . In classical benzodiazepine structure-activity relationships, substitution at the N1/N4 position is a critical determinant of binding affinity, intrinsic efficacy, and receptor subtype preference at GABA_A receptors. The benzyl group introduces both steric bulk and π–π stacking potential with aromatic residues in the benzodiazepine binding pocket. In silico docking studies of 7-bromo-substituted benzodiazepine derivatives have identified distinct binding site interactions governed by substituent polarity and hydrophobicity at this position [1][2].

Benzodiazepine SAR N4 substitution GABA_A receptor subtype selectivity

C7-Bromo Versus C7-Chloro Substitution: Differential Receptor Binding and Pharmacological Profile

The C7-bromo substituent in 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol contrasts with the C7-chloro found in diazepam, nordazepam, and most clinically established benzodiazepines. Patent literature explicitly states that 7-bromo substitution in combination with certain 2-position modifications yields a superior pharmacological profile compared to analogous 7-chloro compounds [1]. Comparative docking analyses reveal that 7-bromo- and 7-chloro-substituted benzodiazepine derivatives engage distinct binding site regions with differential contributions from Van der Waals and hydrogen-bonding interactions, with 7-bromo derivatives showing greater sensitivity to high-polarity amino acid environments [2]. Additionally, Gidazepam, a 7-bromo-5-phenyl benzodiazepine prodrug, demonstrates a Ki of 2,200 ± 50 nM at GABA_A receptors, which is considerably lower affinity than phenazepam and 3-hydroxyphenazepam, illustrating that 7-bromo benzodiazepines cover a broad affinity range depending on additional substituents .

Halogen substitution SAR GABA_A receptor binding Benzodiazepine potency

4,5-Dihydro-3H-2-ol Reduction State Differentiation from 1,3-Dihydro-2-one Benzodiazepines

The compound exists in a 4,5-dihydro-3H-2-ol tautomeric form (IUPAC reports the 2-one tautomer), distinguishing it from the 1,3-dihydro-2-one oxidation state common to desalkylgidazepam, diazepam, and phenazepam . This difference in reduction state alters the hydrogen-bond donor/acceptor profile and impacts metabolic processing. The 4,5-dihydro configuration saturates the C4–C5 bond of the diazepine ring, eliminating the imine character and potentially reducing CYP450-mediated N-dealkylation rates relative to unsaturated 1,3-dihydro analogs. This structural feature is chemically analogous to the reduction seen in 3-hydroxyphenazepam metabolites, which exhibit EC50 values of 10.3 nM at GABA_A receptors, demonstrating that reduction state significantly modulates pharmacological activity .

Redox state Metabolic stability Prodrug potential

Procurement-Driven Application Scenarios for 4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol (CAS 4635-48-7)


CNS Pharmacokinetic Profiling Studies Requiring High-LogP Benzodiazepine Probes

The LogP of 5.02 for 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is approximately 180- to 230-fold higher than desalkylgidazepam (LogP 2.76) or diazepam (LogP 2.65) . This property makes the compound a uniquely suitable probe for investigating how extreme lipophilicity within the 1,4-benzodiazepine scaffold alters blood-brain barrier penetration kinetics, brain tissue retention, and volume of distribution. Studies comparing this compound head-to-head with desalkylgidazepam can isolate the pharmacokinetic contribution of the N4-benzyl group while controlling for the shared 7-bromo-5-phenyl core.

Structure-Activity Relationship Studies of N4-Substituted Benzodiazepines at GABA_A Receptor Subtypes

The N4-benzyl substituent is the defining structural differentiator of this compound . It provides an essential reference point for SAR campaigns investigating how steric bulk and aromatic character at the N4 position influence GABA_A receptor subtype binding, intrinsic efficacy (positive allosteric modulation vs. antagonism), and selectivity versus the translocator protein (TSPO, peripheral benzodiazepine receptor). Comparative binding assays against N4-H (desalkylgidazepam) and N4-methyl (diazepam) controls can quantify the benzyl group's contribution to affinity shifts [1].

In Vitro Metabolism Studies of Reduced 4,5-Dihydro Benzodiazepines

The 4,5-dihydro-2-ol scaffold distinguishes this compound metabolically from 1,3-dihydro-2-one benzodiazepines . It serves as a tool compound for investigating how diazepine ring saturation alters CYP450-mediated oxidation, N-dealkylation rates, and glucuronidation susceptibility. This is directly relevant to understanding the metabolic fate of reduced benzodiazepine metabolites such as 3-hydroxyphenazepam (EC50 10.3 nM at GABA_A). Paired incubation studies with desalkylgidazepam can reveal metabolic pathway divergence attributable solely to the 4,5-dihydro and N4-benzyl modifications.

Analytical Method Development and Forensic Toxicology Reference Standard

The unique combination of N4-benzyl, C7-bromo, and 4,5-dihydro-2-ol structural features produces a distinctive mass spectrometric fragmentation pattern (InChI Key: MKUMZLZNDWDFBH-UHFFFAOYSA-N) and chromatographic retention behavior . This compound is therefore valuable as a reference standard for LC-MS/MS method development targeting designer benzodiazepines, particularly for distinguishing this N4-benzyl derivative from the more common N4-unsubstituted bromonordiazepam (desalkylgidazepam, CAS 2894-61-3) in forensic and clinical toxicology workflows.

Quote Request

Request a Quote for 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.